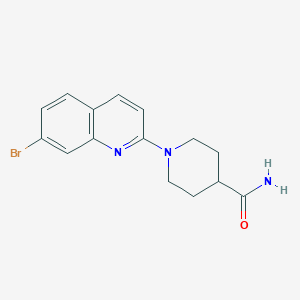![molecular formula C15H16ClFN4O2 B6438154 2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine CAS No. 2549000-49-7](/img/structure/B6438154.png)
2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine (2-CFPP) is a synthetic pyrimidine derivative with a wide range of applications in the field of scientific research. It is a versatile molecule that can be used for a variety of purposes, including as a substrate for enzyme reactions, as a fluorescent dye, and as a ligand for protein-protein interactions. 2-CFPP is also used in the synthesis of other compounds, such as nucleosides, nucleotides, and other small molecules.
科学的研究の応用
2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine is widely used in scientific research for a variety of applications. It can be used as a substrate for enzyme reactions, as a fluorescent dye, and as a ligand for protein-protein interactions. It is also used in the synthesis of other compounds, such as nucleosides, nucleotides, and other small molecules. Additionally, this compound can be used as a fluorescent probe to study the structure and dynamics of proteins and other biomolecules.
作用機序
Target of Action
Similar compounds have been shown to target gpr119 , a G protein-coupled receptor that plays a crucial role in glucose homeostasis and lipid metabolism .
Mode of Action
Gpr119 agonists, like the related compound mentioned above, have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and promote secretion of the incretin glp-1 in the gastrointestinal tract . This suggests that our compound might interact with its target in a similar manner, leading to changes in glucose and lipid metabolism.
Biochemical Pathways
Based on the known action of gpr119 agonists , it can be inferred that this compound might influence the insulin signaling pathway and GLP-1 secretion pathway, leading to downstream effects on glucose homeostasis and lipid metabolism.
Pharmacokinetics
A related compound has been reported to have high oral bioavailability and low-to-moderate clearance in preclinical species . This suggests that our compound might have similar pharmacokinetic properties, which would impact its bioavailability and overall therapeutic effect.
Result of Action
Based on the known effects of gpr119 agonists , it can be inferred that this compound might lead to increased insulin release and GLP-1 secretion, potentially improving glucose homeostasis and lipid metabolism.
実験室実験の利点と制限
2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, this compound can be used as a fluorescent dye, which makes it useful for studying the structure and dynamics of proteins and other biomolecules. However, one of the main limitations is that this compound is not very soluble in water and can be toxic to certain cell lines.
将来の方向性
The potential applications of 2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine are still being explored. Future research could focus on the development of new synthesis methods for this compound and the development of new fluorescent probes based on this compound. Additionally, further research could be done to investigate the potential biochemical and physiological effects of this compound and to develop new methods for using this compound in laboratory experiments. Finally, further research could be done to explore the potential applications of this compound in drug development and other areas.
合成法
2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine can be synthesized in a two-step process. The first step involves the reaction of 5-chloro-3-fluoropyridine-2-carboxylic acid with 1-methylpiperidine-4-carboxylic acid in the presence of anhydrous sodium carbonate to form the pyridine derivative. The second step involves the reaction of the pyridine derivative with 5-methoxy-2-pyrimidinone in the presence of a base, such as sodium hydroxide, to form this compound.
特性
IUPAC Name |
2-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy-5-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN4O2/c1-22-12-8-19-15(20-9-12)23-11-2-4-21(5-3-11)14-13(17)6-10(16)7-18-14/h6-9,11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISSJHUWYOCQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C3=C(C=C(C=N3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile](/img/structure/B6438080.png)
![7-methoxy-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6438086.png)
![1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol](/img/structure/B6438087.png)
![N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438094.png)
![1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol](/img/structure/B6438098.png)
![N,N,6-trimethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438100.png)
![N,N,4-trimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6438122.png)
![4-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6438137.png)
![4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438139.png)
![4-methoxy-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6438144.png)
![4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438148.png)

![N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6438174.png)